[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium
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Overview
Description
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide is a synthetic organic compound with the molecular formula C15H21FN5O3 and a molecular weight of 338.36 g/mol This compound is notable for its unique structure, which includes an azido group, a hydroxypropyl group, and a morpholinyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-fluoro-4-(4-morpholinyl)aniline. This intermediate is then reacted with (2R)-3-azido-2-hydroxypropylamine under specific conditions to form the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would be the substituted phenyl derivative.
Scientific Research Applications
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(2R)-3-{[3-Fluoro-4-(4-morpholinyl)phenyl]amino}-2-hydroxypropyl]acetamide: This compound is structurally similar but lacks the azido group.
3-Fluoro-4-(4-morpholinyl)aniline: This compound is a precursor in the synthesis of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide.
Uniqueness
The presence of the azido group in N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide distinguishes it from similar compounds. This functional group imparts unique reactivity, particularly in click chemistry applications, making it a valuable tool in chemical biology and medicinal chemistry research.
Properties
Molecular Formula |
C17H23FN5O4+ |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium |
InChI |
InChI=1S/C17H23FN5O4/c1-12(24)23(11-15(10-20-21-19)27-13(2)25)14-3-4-17(16(18)9-14)22-5-7-26-8-6-22/h3-4,9,15,19H,5-8,10-11H2,1-2H3/q+1/t15-/m0/s1 |
InChI Key |
XKDBUHTWNRELKR-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=O)N(C[C@H](CN=[N+]=N)OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
Canonical SMILES |
CC(=O)N(CC(CN=[N+]=N)OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
Origin of Product |
United States |
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